7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline
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Overview
Description
7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by its unique structure, which includes a theophylline core linked to a phenethylamine moiety through an ethyl chain The presence of a 1,5-dimethyl-5-hydroxyhexyl group further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline typically involves multiple steps, starting with the preparation of the theophylline core The theophylline core can be synthesized through the methylation of xanthine The phenethylamine moiety is then introduced through a nucleophilic substitution reaction, where the ethyl chain acts as a linker
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the 1,5-dimethyl-5-hydroxyhexyl moiety can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups in the theophylline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl groups yields alcohols.
Scientific Research Applications
7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of phenethylamines and theophylline derivatives.
Biology: The compound is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Due to its structural similarity to other bioactive compounds, it is investigated for its potential therapeutic effects, including its role as a central nervous system stimulant.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline involves its interaction with specific molecular targets and pathways. The phenethylamine moiety is known to interact with trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2), which regulates monoamine neurotransmission . The theophylline core may contribute to its effects by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler structure with similar stimulant effects.
Theophylline: Shares the core structure but lacks the phenethylamine moiety.
Amphetamine: Another phenethylamine derivative with potent central nervous system stimulant effects.
Uniqueness
7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline is unique due to its combined structural features of theophylline and phenethylamine, which may result in distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
52943-54-1 |
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Molecular Formula |
C25H37N5O3 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
7-[2-[(6-hydroxy-6-methylheptan-2-yl)-(2-phenylethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H37N5O3/c1-19(10-9-14-25(2,3)33)29(15-13-20-11-7-6-8-12-20)16-17-30-18-26-22-21(30)23(31)28(5)24(32)27(22)4/h6-8,11-12,18-19,33H,9-10,13-17H2,1-5H3 |
InChI Key |
JHLORYPPELPTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)O)N(CCC1=CC=CC=C1)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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